(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid
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Overview
Description
(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid is a chiral amino acid derivative with significant potential in various scientific fields. This compound is characterized by its unique tetrahydrofuran ring structure, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid typically involves the selective esterification of L-aspartic acid followed by a series of reactions including intramolecular ring closing and decarboxylation under alkaline conditions . The process may also involve the use of reducing agents for selective carbonyl reduction and nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and selectivity while minimizing environmental impact. Techniques such as the use of methanol and trimethylchlorosilane for esterification have been developed to offer mild reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Selective reduction reactions can be employed to modify the functional groups on the tetrahydrofuran ring.
Substitution: Nucleophilic substitution reactions are common, particularly involving the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents such as hydrogen peroxide for oxidation reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
Scientific Research Applications
(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of (2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in metabolic pathways and cellular functions. For example, it may act as an agonist for certain receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-4-Methylpiperidine-2-carboxylic acid: This compound shares a similar structure but differs in its functional groups, leading to distinct chemical properties and applications.
(2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylic acid: Another similar compound with a different ring structure, used in various biochemical studies.
Uniqueness
(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid is unique due to its tetrahydrofuran ring, which imparts specific stereochemical properties and reactivity. This uniqueness makes it valuable in the synthesis of chiral molecules and in studies of stereoselective reactions .
Properties
Molecular Formula |
C5H9NO3 |
---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
(2R,4R)-4-aminooxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c6-3-1-4(5(7)8)9-2-3/h3-4H,1-2,6H2,(H,7,8)/t3-,4-/m1/s1 |
InChI Key |
WBSHKPHBCVYGRZ-QWWZWVQMSA-N |
Isomeric SMILES |
C1[C@H](CO[C@H]1C(=O)O)N |
Canonical SMILES |
C1C(COC1C(=O)O)N |
Origin of Product |
United States |
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